Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate

描述

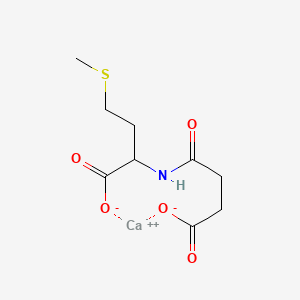

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate (CAS: 93805-87-9) is a calcium salt derivative of methionine, an essential sulfur-containing amino acid. These derivatives are characterized by modified side chains that enhance solubility, stability, or bioavailability for pharmaceutical or industrial applications .

属性

CAS 编号 |

93805-87-9 |

|---|---|

分子式 |

C9H13CaNO5S |

分子量 |

287.35 g/mol |

IUPAC 名称 |

calcium;2-(3-carboxylatopropanoylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C9H15NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2 |

InChI 键 |

PTINZVAKLQSFJY-UHFFFAOYSA-L |

规范 SMILES |

CSCCC(C(=O)[O-])NC(=O)CCC(=O)[O-].[Ca+2] |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-(3-羧基-1-氧代丙基)-DL-蛋氨酸钙的合成通常涉及在受控条件下使钙盐与N-(3-羧基-1-氧代丙基)-DL-蛋氨酸反应。反应通常在特定pH的水性介质中进行,以确保化合物的正确形成。

工业生产方法

该化合物的工业生产可能涉及使用与实验室中类似的反应条件进行大规模合成。该过程将针对产量和纯度进行优化,通常包括结晶、过滤和干燥等步骤以获得最终产品。

化学反应分析

反应类型

N-(3-羧基-1-氧代丙基)-DL-蛋氨酸钙可以进行各种化学反应,包括:

氧化: 在特定条件下,该化合物可以氧化以形成不同的氧化产物。

还原: 还原反应可以导致形成该化合物的还原衍生物。

取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。反应通常在受控温度和pH条件下进行,以确保所需的结果。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生羧化衍生物,而还原可能产生羟基化化合物。

科学研究应用

Nutritional Applications

1. Animal Feed Supplementation

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate serves as a source of methionine, an essential amino acid crucial for protein synthesis. It is particularly beneficial in the diets of monogastric animals and ruminants. Studies have demonstrated that supplementation with this compound can improve growth rates and feed efficiency in livestock and poultry.

2. Aquaculture

Recent research highlights the effectiveness of this compound in aquaculture, particularly with juvenile Pacific white shrimp (Litopenaeus vannamei). An 8-week feeding trial indicated that both L-methionine and methionine hydroxy analogue calcium supplements significantly improved growth performance and enhanced the shrimp's antioxidative capacity and immunity compared to control diets .

Comparative Studies

A comparative study evaluated the effects of crystalline L-methionine versus methionine hydroxy analogue calcium supplementation on growth performance and health parameters in shrimp. Results indicated that both forms effectively improved protein synthesis and reduced hepatopancreatic damage, with specific benefits attributed to each form .

| Parameter | L-Methionine | Methionine Hydroxy Analogue Calcium |

|---|---|---|

| Growth Performance | Significant improvement | Significant improvement |

| Antioxidative Capacity | Enhanced | Elevated reduced glutathione levels |

| Hepatopancreas Morphology | Alleviated damage | Alleviated damage |

| mRNA Expression (target of rapamycin) | Upregulated | Upregulated |

作用机制

N-(3-羧基-1-氧代丙基)-DL-蛋氨酸钙的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与金属离子和蛋白质结合,影响它们的活性和功能。这种相互作用可以导致各种生物效应,例如调节酶活性并改变细胞过程。

相似化合物的比较

Structural and Chemical Properties

The table below compares key structural and physicochemical attributes of calcium methionate derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Key Structural Features |

|---|---|---|---|---|---|

| Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate | 93805-87-9 | Not specified | Not available | Not available | Propyl chain with carboxyl and oxo groups |

| Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate | 93805-85-7 | C₉H₁₁CaNO₅S | 285.33 | White powder | Allyl chain with Z-configuration double bond |

| Calcium N-(hydroxymethyl)-DL-methionate | 52886-07-4 | Ca(C₆H₁₂NO₃S)₂ | ~406.5 | Not specified | Hydroxymethyl substituent on methionine |

| Calcium DL-methionate (1:2) | 93805-84-6 | Ca(C₅H₁₀NO₂S)₂ | ~356.4 | Not specified | Basic calcium salt of methionine (no substituents) |

Key Observations:

- Steric and Electronic Effects : The (Z)-oxoallyl variant (93805-85-7) contains a conjugated double bond, which may influence reactivity and interaction with biological targets .

- Functional Groups : The hydroxymethyl derivative (52886-07-4) enhances hydrophilicity, making it suitable for animal feed applications .

- Molecular Weight : The (Z)-oxoallyl compound has a lower molecular weight (285.33 g/mol) compared to the hydroxymethyl variant (~406.5 g/mol), reflecting differences in side-chain complexity .

生物活性

Calcium N-(3-carboxylato-1-oxopropyl)-DL-methionate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical formula: . It features a calcium ion coordinated with a methionine derivative that includes a carboxylate group, which is crucial for its biological interactions. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of DL-methionine with appropriate carboxylic acid derivatives under controlled conditions. The process may include:

- Formation of the carboxylate : Reacting methionine with an acylating agent.

- Calcium coordination : Introducing calcium ions to form the final complex.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U87 | 12.02 | Moderate cytotoxicity |

| U251 | 6.36 | High cytotoxicity |

| HeLa | Not significant | Selective activity |

| A549 | Not significant | Selective activity |

These findings suggest that the compound selectively targets certain tumor types, indicating potential for development as an anticancer agent .

The proposed mechanism of action for this compound involves:

- Membrane Disruption : The compound interacts with lipid membranes, leading to disruption and increased permeability, which is critical for inducing apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : It may stimulate ROS production, contributing to oxidative stress and subsequent cell death in malignant cells .

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

- Study on Glioma Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in glioma cell lines, emphasizing its potential as a lead compound for glioma therapy .

- In Vivo Efficacy : Animal studies showed that administration of the compound led to reduced tumor growth rates compared to control groups, supporting its efficacy in a biological context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。